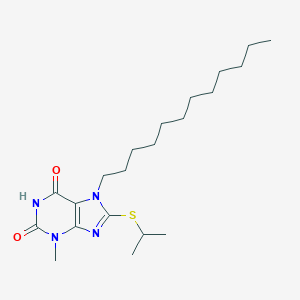

7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with specific substituents. Key structural features include:

- Position 8: An isopropylsulfanyl group, a thioether moiety contributing to electronic and steric effects.

- Position 3: A methyl group, smaller than ethyl or propyl substituents in analogs, possibly affecting binding interactions.

Properties

IUPAC Name |

7-dodecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16(2)3)24(4)20(27)23-19(17)26/h16H,5-15H2,1-4H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPOHSIZENIBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at C8

Prior sulfanyl group installation requires activating the C8 position. Bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in DMF yields 8-bromo-3-methyl-7-dodecyl-3,7-dihydro-1H-purine-2,6-dione . Optimal conditions include:

Thiolation with Isopropylthiol

The brominated intermediate reacts with isopropylthiol (i-PrSH) in the presence of a base:

-

Base : Triethylamine (Et₃N) or DBU (1,8-diazabicycloundec-7-ene)

-

Solvent : DMF or acetonitrile

Yields range from 50–70%, with side products arising from over-alkylation or oxidation.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, N-CH₃), 1.25–1.45 (m, 22H, dodecyl chain), 1.20 (d, J = 6.8 Hz, 6H, i-Pr).

-

MS (ESI+) : m/z 535.3 [M+H]⁺ (calculated for C₂₇H₄₂N₄O₂S: 534.8).

Optimization Strategies

Solvent and Catalytic Effects

Protecting Group Utilization

Temporary protection of the N9 position with benzyl or tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during bromination.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous-flow reactors to improve heat transfer and mixing efficiency during exothermic alkylation steps. Challenges include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine core, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives.

Substitution: Various functionalized purine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for investigating interactions with enzymes and receptors involved in various biochemical pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with purine receptors and enzymes suggests it may have activity as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors and enzymes. The compound’s structure allows it to mimic or inhibit the activity of natural purines, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives

Key Observations :

- Lipophilicity : The dodecyl chain in the target compound likely increases lipophilicity compared to analogs with shorter alkyl or aromatic groups .

- Melting Points : Compounds with rigid substituents (e.g., disulfide in , cyclohexyl in ) exhibit higher melting points (>230°C), while long alkyl chains (e.g., dodecyl) may reduce crystallinity and lower melting points.

- Stability : The isopropylsulfanyl group (thioether) in the target compound offers greater oxidative stability compared to mercapto (thiol) derivatives like 11c .

Key Observations :

- Target Selectivity : The isopropylsulfanyl group in the target compound may confer distinct binding interactions compared to sulfonyl (e.g., 28 ) or aromatic (e.g., styryl ) substituents.

- Bioavailability : Long alkyl chains (dodecyl) could reduce solubility but improve tissue penetration, whereas styryl or fluorinated groups (e.g., ) enhance solubility and metabolic stability.

Biological Activity

Chemical Structure and Synthesis

The molecular formula of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be represented as . The synthesis typically involves several steps, including the alkylation of purine derivatives and the introduction of the isopropylsulfanyl group. This compound's unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that purine derivatives exhibit significant antioxidant properties. The presence of the dodecyl and isopropylsulfanyl groups enhances the compound's ability to scavenge free radicals, potentially protecting cells from oxidative damage. A study demonstrated that similar compounds could reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that this compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

In vivo studies have shown that this compound may possess anti-inflammatory properties. Experimental models involving induced inflammation in rodents revealed that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University focused on evaluating the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were tested against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.